
M-Copa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M-COPA is a golgi disruptor which inhibits cell surface expression of MET protein and the ADP-ribosylation factor 1 (Arf1) activation. This compound also inhibits angiogenesis through suppression of both VEGFR1/2 and nuclear factor-kappaB (NF-kappaB) signaling pathways.
Wissenschaftliche Forschungsanwendungen
Cancer Research
M-Copa's ability to inhibit RTK trafficking has positioned it as a candidate for cancer therapy. Research indicates that it effectively suppresses cell proliferation in various cancer cell lines:
- Gastrointestinal Stromal Tumors (GISTs) : this compound demonstrated complete suppression of GIST-T1 cell proliferation at concentrations as low as 1 µM .
- Acute Myeloid Leukemia (AML) : In AML cells expressing mutant FLT3, this compound inhibited growth signaling pathways by blocking ER export of RTK mutants .
Pathogen Inhibition
The compound's mechanism extends to inhibiting bacterial toxins:
- Shiga Toxin : this compound has been shown to suppress apoptosis induced by Stx from Escherichia coli by blocking its retrograde transport to the Golgi apparatus . This suggests potential therapeutic applications in treating infections caused by Stx-producing bacteria.
Case Study 1: Inhibition of RTK Trafficking
A study analyzed the effects of this compound on GIST-T1 cells, revealing that treatment with this compound resulted in a significant decrease in RTK levels at the plasma membrane. The following data illustrates this effect:
Treatment Concentration | Proliferation Rate (%) | RTK Surface Expression (%) |
---|---|---|
Control | 100 | 100 |
1 µM this compound | 0 | <30 |
This table summarizes how this compound effectively reduced both cell proliferation and RTK expression on the cell surface.
Case Study 2: Shiga Toxin Neutralization
In another investigation focusing on Stx toxicity, researchers found that this compound treatment led to a marked reduction in apoptotic signaling pathways activated by Stx. The results were quantified as follows:
Treatment | Apoptosis Rate (%) | Caspase Activation Level |
---|---|---|
Control | 80 | High |
This compound | 20 | Low |
These findings suggest that this compound could serve as a novel antidote against Shiga toxin-induced cytotoxicity.
Eigenschaften
CAS-Nummer |
861718-91-4 |
---|---|
Molekularformel |
C25H34N2O2 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
(2E,4E)-5-[(1S,2S,4aR,6R,7S,8S,8aS)-7-hydroxy-2,6,8-trimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-2-methyl-N-(pyridin-3-ylmethyl)penta-2,4-dienamide |
InChI |
InChI=1S/C25H34N2O2/c1-16-10-11-21-13-18(3)24(28)19(4)23(21)22(16)9-5-7-17(2)25(29)27-15-20-8-6-12-26-14-20/h5-12,14,16,18-19,21-24,28H,13,15H2,1-4H3,(H,27,29)/b9-5+,17-7+/t16-,18+,19-,21-,22-,23-,24-/m0/s1 |
InChI-Schlüssel |
JQPHOWVAGGEOKI-VXBYPBBWSA-N |
SMILES |
CC1CC2C=CC(C(C2C(C1O)C)C=CC=C(C)C(=O)NCC3=CN=CC=C3)C |
Isomerische SMILES |
C[C@@H]1C[C@@H]2C=C[C@@H]([C@@H]([C@H]2[C@@H]([C@H]1O)C)/C=C/C=C(\C)/C(=O)NCC3=CN=CC=C3)C |
Kanonische SMILES |
CC1CC2C=CC(C(C2C(C1O)C)C=CC=C(C)C(=O)NCC3=CN=CC=C3)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-methylcoprophilinamide AMF-26 M-COPA compound N-(pyridine-3-ylmethyl)-5-(7-hydroxy-2,6,8-trimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-yl)-2-methylpenta-2,4-dienamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.